Paclobutrazol
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Overview
Description
Paclobutrazol is a synthetic plant growth regulator belonging to the triazole family. Its chemical name is (2RS, 3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-pentan-3-ol . It is widely used in agriculture to control plant growth by inhibiting gibberellin biosynthesis, leading to reduced internodal growth, increased root growth, and enhanced stress tolerance in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Paclobutrazol involves several key steps:
Aldol Condensation: 4-Chlorobenzaldehyde and pinacolone undergo aldol condensation to form a chalcone.
Hydrogenation: The chalcone is hydrogenated using Raney nickel as a catalyst to produce a substituted ketone.
Bromination: The substituted ketone is brominated.
Nucleophilic Substitution: The brominated compound is treated with the sodium salt of 1,2,4-triazole in a nucleophilic substitution reaction.
Reduction: The final reduction step uses sodium borohydride in cold methanol to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of autoclaves, precise temperature control, and efficient catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Paclobutrazol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The reduction of its precursors is a key step in its synthesis.
Substitution: Nucleophilic substitution reactions are crucial in its synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is commonly used for reduction reactions.
Substitution: Sodium salt of 1,2,4-triazole is used in nucleophilic substitution.
Major Products: The major product formed from these reactions is this compound itself, along with various intermediates and by-products depending on the specific reaction conditions .
Scientific Research Applications
Paclobutrazol has a wide range of scientific research applications:
Mechanism of Action
Paclobutrazol exerts its effects by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for promoting stem elongation and growth. It specifically inhibits the enzyme ent-kaurene oxidase, which catalyzes the conversion of ent-kaurene to ent-kaurenoic acid in the gibberellin biosynthetic pathway . This inhibition leads to reduced internodal growth, increased root growth, and enhanced stress tolerance in plants .
Comparison with Similar Compounds
Uniconazole: Another triazole compound with similar growth-regulating properties.
Flurprimidol: A plant growth regulator that also inhibits gibberellin biosynthesis.
Daminozide: A growth retardant used in horticulture.
Comparison: Paclobutrazol is unique due to its high efficacy in inhibiting gibberellin biosynthesis and its ability to enhance stress tolerance in plants. Compared to Uniconazole and Flurprimidol, this compound has a broader range of applications and is more effective in certain crops .
This compound stands out for its multifaceted applications in agriculture, biology, and industry, making it a valuable tool for researchers and practitioners alike.
Properties
CAS No. |
66346-05-2 |
---|---|
Molecular Formula |
C15H20ClN3O |
Molecular Weight |
293.79 g/mol |
IUPAC Name |
(2S,3S)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol |
InChI |
InChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13-14,20H,8H2,1-3H3/t13-,14+/m0/s1 |
InChI Key |
RMOGWMIKYWRTKW-UONOGXRCSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]([C@H](CC1=CC=C(C=C1)Cl)N2C=NC=N2)O |
SMILES |
CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O |
Canonical SMILES |
CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O |
76738-62-0 66346-05-2 |
|
Pictograms |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Synonyms |
1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol paclobutrazol paclobutrazol, (R*,S*)-(+-)-isomer paclobutrazol, (R*,S*)-isomer paclobutrazol, (R-(R*,R*))-isomer paclobutrazol, (R-(R*,S*))-isomer paclobutrazol, (S-(R*,R*))-isomer paclobutrazol, (S-(R*,S*))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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